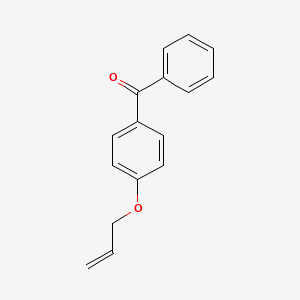
4-Allyloxybenzophenone
Cat. No. B1615907
Key on ui cas rn:
42403-77-0
M. Wt: 238.28 g/mol
InChI Key: VRWGRLFEHAONPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07157535B2
Procedure details


Allyloxybenzophenone 1 (200 g, 840 mmol) was dissolved with warming in THF (150 mL, EM Science) and charged to an addition funnel placed on a 2L four-necked flask equipped with a mechanical stirrer, reflux condenser and internal temperature probe under a dry air purge. To the reaction vessel was added 1,1,3,3-tetramethyldisiloxane (740 mL, 4.18 mol, Hanse Chemie) and THF (100 mL). The internal pot temperature was raised to 50° C., at which point chlorotris(triphenylphosphine) rhodium (“Wilkinson's catalyst”, 22 mg, 11 ppm based on mass of allyloxybenzophenone 1, Aldrich Chemcial) was added to the pot along with a portion (5 mL) of the 4-allyloxybenzophenone/THF solution. The internal reaction temperature was raised to 60° C., at which point the 4-allyloxybenzophenone solution was added to the reactor pot over the course of 45 min. The internal temperature of the reaction was held between 60–65° C. during the course of the addition, which is exothermic. After the addition was complete, the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material was present by GC analysis. The reaction was allowed to cool to 35° C., and activated carbon (3 lab scoops, Aldrich Chemical) was added. The resulting slurry was stirred for 30 min., then filtered to yield a pale yellow solution. Solvent was removed from the product in vacuo to yield a yellow oil (329 g, 104% due to presence of ˜10 mol % 1,1,3,3,5,5-hexamethyltrisiloxane in the commercial grade 1,1,3,3-tetramethyldisiloxne starting material; i.e. the reaction is essentially quantitative). The product exhibited acceptable 1H, 13C & 29Si NMR, UV-Vis and FT-IR spectral characteristics.

[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
4-allyloxybenzophenone THF
Quantity
5 mL
Type
reactant
Reaction Step Five



Identifiers


|
REACTION_CXSMILES
|
C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.[CH3:19][SiH:20]([CH3:25])[O:21][SiH:22]([CH3:24])[CH3:23].C(OC1C=CC(C(C2C=CC=CC=2)=O)=CC=1)C=C.C1COCC1>C1COCC1>[CH3:19][SiH:20]([CH3:25])[O:21][Si:22]([CH3:24])([CH3:23])[O:21][SiH:20]([CH3:25])[CH3:19] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
200 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Two
[Compound]
|
Name
|
2L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
740 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[SiH](O[SiH](C)C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
22 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Five
|
Name
|
4-allyloxybenzophenone THF
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1.C1CCOC1
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
|
Step Seven
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 60° C. for an additional 15 min., at which point no starting material
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged to an addition funnel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
internal temperature probe under a dry air purge
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the reactor pot over the course of 45 min
|
|
Duration
|
45 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The internal temperature of the reaction was held between 60–65° C. during the course of the addition, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 35° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
activated carbon (3 lab scoops, Aldrich Chemical) was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting slurry was stirred for 30 min.
|
|
Duration
|
30 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a pale yellow solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed from the product in vacuo
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[SiH](O[Si](O[SiH](C)C)(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
